molecular formula C15H19NO4S B3919957 4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one

4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B3919957
M. Wt: 309.4 g/mol
InChI Key: KHKXRPNLPKCZDY-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[45]decan-2-one is a complex organic compound that features a spirocyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is unique due to its combination of a spirocyclic structure and a thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-14(19)15(7-3-2-4-8-15)20-13(18)16(14)10-11(17)12-6-5-9-21-12/h5-6,9,19H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKXRPNLPKCZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)N1CC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 3
4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 4
4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 6
4-Hydroxy-4-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one

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